In medicinal chemistry, Boc-protected amino acids and derivatives are used as intermediates in the synthesis of pharmaceuticals. For example, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate is an important chiral intermediate in the synthesis of sitagliptin, a drug used to treat diabetes5. Additionally, the synthesis and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid demonstrate the potential of Boc-protected compounds as prodrugs, which can improve bioavailability and therapeutic efficacy2.
In the realm of organic synthesis, the Boc group is instrumental in the development of new synthetic methodologies. The tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds is a notable example, where the Boc group serves as both the methyl source and radical initiator1. This dual role highlights the versatility of Boc-protected compounds in facilitating novel chemical reactions.
While the provided papers do not directly address applications in material science, the principles of protecting group chemistry and the synthesis of complex organic molecules are relevant to the field. Boc-protected intermediates could be used in the design and synthesis of organic materials with specific properties, such as polymers or organic electronic components.
The compound is identified by the following details:
The synthesis of methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate can be achieved through several methods, with one notable approach involving the reaction of thionyl chloride with methanol under an inert atmosphere. This method allows for the introduction of the Boc group while maintaining the integrity of other functional groups.
This method has been validated in literature, demonstrating high yields and purity for similar compounds .
The molecular structure of methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate includes:
The structural formula can be represented as follows:
The compound exhibits a high degree of rotational freedom due to multiple rotatable bonds, which influences its reactivity and interaction with other molecules .
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate participates in various chemical reactions typical of amino acid derivatives:
The stability of the Boc group towards nucleophiles and bases makes this compound versatile in multi-step organic syntheses .
As a derivative of glutamic acid, methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate acts primarily as an N-terminal protected amino acid in peptide synthesis.
During peptide synthesis, this compound can be incorporated into peptide chains through standard coupling reactions. The presence of the Boc protecting group allows for selective reactions without affecting the amine functionality until desired.
The incorporation of this compound into peptides can influence various biological pathways depending on the specific function of the resultant peptides. This versatility makes it valuable in medicinal chemistry and drug development.
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate possesses several notable physical and chemical properties:
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate finds extensive applications in:
This compound exemplifies the utility of protected amino acids in synthetic organic chemistry, highlighting its importance in both research and industrial applications .
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate follows systematic naming conventions that precisely define its molecular structure. According to International Union of Pure and Applied Chemistry rules, its primary name is methyl (2S)-2-(((2-methylpropan-2-yl)oxy)carbonylamino)pent-4-ynoate, reflecting the S-configuration at the chiral center, the methyl ester at C1, the Boc-protected amine at C2, and the terminal alkyne at C4-C5 [7]. The compound is also recognized by several synonymous designations in chemical literature and commercial catalogs, including (S)-N-Boc-α-propargylglycine methyl ester and (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid methyl ester [6] [7].
Table 1: Structural Identifiers and Molecular Descriptors of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Identifier | Value |
---|---|
Chemical Abstracts Service Registry Number | 71460-02-1 |
Molecular Formula | C₁₁H₁₇NO₄ |
Molecular Weight | 227.26 grams per mole |
InChI | InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 |
InChI Key | QPMUXIIQQHTMKO-QMMMGPOBSA-N |
Canonical Simplified Molecular-Input Line-Entry System | COC(=O)C@@HNC(=O)OC(C)(C)C |
Isomeric Simplified Molecular-Input Line-Entry System | COC(=O)C@@HNC(=O)OC(C)(C)C |
The compound’s stereochemistry is explicitly denoted by the S prefix in its IUPAC name and the chiral indicator "@@" within its isomeric Simplified Molecular-Input Line-Entry System string, confirming the S-configuration at the alpha-carbon [7]. This chiral center arises from the L-propargylglycine backbone, a non-proteinogenic amino acid derivative. X-ray crystallography and nuclear magnetic resonance studies corroborate that the molecule adopts an extended conformation in the solid state, with the alkyne moiety projecting orthogonally to the carboxylate and carbamate planes. This spatial arrangement minimizes steric clashes and electronic repulsion while maximizing accessibility for nucleophilic attack at the alkyne terminus [6] [7].
The emergence of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate as a synthetic auxiliary parallels key developments in amino acid protection strategies during the late 20th century. The tert-butoxycarbonyl group, first introduced by Carpino in 1957 and later popularized by McKay and Albertson, revolutionized peptide synthesis by offering an acid-labile protecting group compatible with benzyloxycarbonyl derivatives [7]. This orthogonal protection scheme enabled multi-step syntheses of complex peptides and paved the way for protecting-group manipulations in heterofunctional molecules like propargylglycine.
Early syntheses of propargylglycine derivatives relied on classical resolution techniques, which suffered from low yields and limited scalability. The 1980s witnessed a transition to enantioselective methods using chiral auxiliaries or asymmetric hydrogenation. However, these approaches proved economically impractical for large-scale production. A pivotal advancement occurred with the adoption of enzymatic resolution using lipases or esterases in the 1990s, which provided enantiomerically enriched propargylglycine with >98% enantiomeric excess [7]. This methodological breakthrough facilitated the commercial availability of both R- and S-enantiomers of protected propargylglycine derivatives.
Industrial-scale production evolved significantly with the implementation of continuous flow chemistry after 2010. Traditional batch reactors faced challenges in controlling exothermic reactions during Boc protection using di-tert-butyl dicarbonate. Continuous flow systems mitigated these issues by enabling precise temperature control, reduced reaction times (from hours to minutes), and improved yields (typically >90%) [7]. Modern manufacturing employs hybrid approaches: enzymatic resolution generates chiral propargylglycine, followed by flow-based Boc protection and esterification. This process optimization transformed Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate from a laboratory curiosity into a commercially accessible building block, with suppliers like ChemScene and EvitaChem offering gram-to-kilogram quantities at 95% purity [3] [6] [7].
In contemporary synthetic strategies, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate serves as a linchpin for structural diversification through three primary reaction pathways: peptide elongation, alkyne-azide cycloadditions, and transition-metal-catalyzed couplings. Its Boc group provides temporary protection during iterative peptide synthesis, while the alkyne enables bioorthogonal ligations that install fluorescent tags, biotin labels, or functionalized spacers without disturbing the peptide backbone [6] [7].
Table 2: Comparative Analysis of Pentynoate Derivatives in Synthetic Applications
Structural Feature | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
---|---|---|---|
Chemical Abstracts Service Registry Number | 71460-02-1 | 106928-50-1 / 89985-87-5 (S-isomer) | 150652-96-3 |
Functional Group | Terminal alkyne (C≡C-H) | Terminal alkene (C=C) | Terminal alkene (C=C) |
Key Reactions | Click chemistry, Sonogashira coupling, cycloadditions | Metathesis, epoxidation, Michael additions | Metathesis, epoxidation, Michael additions |
Peptide Modification Site | C-terminal alkyne for ligation | Allyl group for radical additions or oxidations | Allyl group for radical additions or oxidations |
Chiral Center Configuration | S | S (89985-87-5), racemic (106928-50-1) | R |
Representative Purity (Commercial) | 95% | 95–98% | 95% |
The terminal alkyne’s most transformative application lies in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently constructs 1,4-disubstituted triazoles under aqueous conditions. This reaction installs heterocyclic motifs that mimic peptide bonds or serve as conformational constraints in peptidomimetics [7]. Beyond click chemistry, the alkyne participates in palladium-catalyzed Sonogashira couplings with aryl or vinyl halides, extending the molecule’s carbon chain with aromatic or conjugated systems. This versatility facilitates the synthesis of non-natural amino acids with tailored side chains for structure-activity relationship studies [6] [7].
In heterocyclic chemistry, this compound acts as a precursor to pyrrolines, pyrazoles, and triazine derivatives via annulation reactions. For example, heating with organic azides generates triazole-containing lactams through tandem cycloaddition-lactamization. Such transformations exploit both the nucleophilicity of the alkyne and the electrophilicity of the ester group, demonstrating the molecule’s polyfunctionality [6] [7]. The propargyl side chain also undergoes hydroamination with gold catalysts to yield enamine intermediates that spontaneously cyclize to proline analogs—a strategy employed in protease inhibitor design.
Industrial and academic research leverages Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate to develop kinase inhibitors, HCV NS3 protease antagonists, and ubiquitin-specific protease modulators. Its propargyl group provides a vector for introducing pharmacophores that enhance target engagement or modulate pharmacokinetic properties. The Boc-protected variant remains preferred over alternative alkynyl amino acids (e.g., homopropargylglycine derivatives) due to its optimal chain length, which balances steric bulk and electronic effects in enzymatic binding pockets [6] [7]. Commercial availability from multiple suppliers (e.g., ChemShuttle, EvitaChem) ensures continued adoption in drug discovery pipelines, solidifying its role as a staple synthon in amino acid and peptide chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1